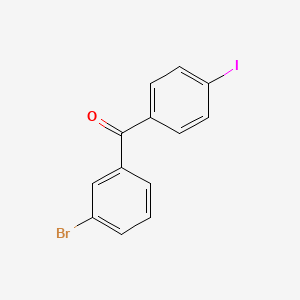

3-Bromo-4'-iodobenzophenone

Description

3-Bromo-4'-iodobenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 3-position of one phenyl ring and an iodine atom at the 4'-position of the other. Benzophenones are pivotal in organic synthesis, pharmaceuticals, and materials science due to their aromatic ketone structure, which enables diverse reactivity. The bromine and iodine substituents in this compound confer distinct electronic and steric properties:

- Bromine acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity.

Properties

IUPAC Name |

(3-bromophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFJVSPCZOCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641499 | |

| Record name | (3-Bromophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-13-2 | |

| Record name | Methanone, (3-bromophenyl)(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Halogenation

One common approach to synthesize this compound involves the bromination of 4-iodobenzophenone. The reaction can be performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or carbon tetrachloride.

- Reagents: Bromine or NBS

- Solvent: Dichloromethane or carbon tetrachloride

- Temperature: Room temperature to reflux

- Time: 2-24 hours depending on the reactivity of the substrate

Expected Yield: Typically, this method yields around 70-85% of the desired product, depending on the reaction conditions and purification methods employed.

Synthesis via Friedel-Crafts Acylation

Another effective method for synthesizing this compound is through Friedel-Crafts acylation followed by bromination. This two-step process begins with the formation of a benzophenone core, followed by selective bromination.

Step 1: Friedel-Crafts Acylation

- Reagents: Benzoyl chloride and bromobenzene

- Catalyst: Aluminum chloride (AlCl₃)

- Conditions: Anhydrous conditions, typically at low temperatures (0°C to room temperature)

Step 2: Bromination

Following the formation of the benzophenone, bromination is carried out under similar conditions as described above.

Expected Yield: This method can yield approximately 60-75% of the desired product after purification.

Reaction Mechanisms

Understanding the mechanisms involved in these reactions is crucial for optimizing yields and selectivity:

Halogenation Mechanism

The halogenation typically proceeds via an electrophilic aromatic substitution mechanism where the electrophile (bromine) attacks the aromatic ring at the meta position relative to the iodine substituent due to steric and electronic effects.

Friedel-Crafts Mechanism

In Friedel-Crafts acylation, the aluminum chloride activates the benzoyl chloride to form an acylium ion, which then reacts with bromobenzene to form the benzophenone structure.

Data Table of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Chemistry: 3-Bromo-4’-iodobenzophenone is used as a building block in organic synthesis. It is valuable in the preparation of more complex organic molecules through various coupling reactions .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzophenones on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, 3-Bromo-4’-iodobenzophenone is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties make it suitable for various applications in these fields .

Mechanism of Action

The mechanism of action of 3-Bromo-4’-iodobenzophenone involves its interaction with molecular targets through its halogenated phenyl rings. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzophenones

3-Bromo-4'-(ethylthio)-benzophenone (CAS 844879-52-3)

- Substituents : Bromine (3-position) and ethylthio (4'-position).

- Key Differences: The ethylthio group (–S–C₂H₅) is electron-donating, contrasting with iodine’s electron-withdrawing nature. Ethylthio enhances solubility in nonpolar solvents and may facilitate thiol-ene click chemistry.

- Applications : Market reports highlight its use in polymer photoinitiators and agrochemical intermediates, suggesting niche industrial roles distinct from iodinated analogs .

4-Fluoro-2'-iodobenzophenone

- Substituents : Fluorine (4-position) and iodine (2'-position).

- Key Differences :

- Fluorine’s strong electron-withdrawing effect increases the ketone’s electrophilicity compared to bromine.

- Iodine at the 2'-position creates a steric hindrance distinct from the 4'-position in the target compound, affecting molecular planarity and cross-coupling reactivity.

- Synthetic Utility : Used in Suzuki-Miyaura couplings due to fluorine’s activation of the aryl ring .

Acetophenone Derivatives

1-(3-Bromo-4-iodophenyl)ethanone (CAS 188813-09-4)

- Structure: Acetophenone core with bromine (3-position) and iodine (4-position).

- Similarity to Target Compound: Structural similarity score: 0.85, indicating close analog status .

- Applications : Likely serves as a precursor in pharmaceutical synthesis, leveraging halogen-directed metal-catalyzed reactions.

Other Halogenated Aromatic Ketones

3-Bromo-2-fluorobenzophenone

- Substituents : Bromine (3-position) and fluorine (2-position).

- Enhanced dipole moment due to proximity of electronegative groups, influencing solubility in polar solvents .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Substituents | Electronic Effects | Key Applications |

|---|---|---|---|---|

| 3-Bromo-4'-iodobenzophenone | C₁₃H₈BrIO | Br (3), I (4') | Strong EWG, steric bulk | Photochemistry, catalysis |

| 3-Bromo-4'-(ethylthio)-benzophenone | C₁₅H₁₃BrOS | Br (3), –S–C₂H₅ (4') | EWG (Br) + EDG (S) | Photoinitiators, agrochemicals |

| 4-Fluoro-2'-iodobenzophenone | C₁₃H₈FIO | F (4), I (2') | Strong EWG (F), steric hindrance | Cross-coupling reactions |

| 1-(3-Bromo-4-iodophenyl)ethanone | C₈H₅BrIO | Br (3), I (4) | Dual EWG, reduced conjugation | Pharmaceutical intermediates |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Research Findings and Implications

- Reactivity: Iodine’s polarizability in this compound may facilitate Ullmann or Buchwald-Hartwig amination reactions, whereas ethylthio analogs prioritize sulfur-mediated transformations .

- Solubility: Iodinated benzophenones generally exhibit lower aqueous solubility compared to fluoro or ethylthio derivatives due to increased hydrophobicity .

- Thermal Stability : Bromine’s moderate bond strength compared to fluorine suggests intermediate stability under thermal stress .

Biological Activity

3-Bromo-4'-iodobenzophenone is a halogenated benzophenone derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrI O. Its structure features a benzophenone core with bromine and iodine substituents, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms enhances its lipophilicity and facilitates interactions with cellular membranes and proteins. This compound can form covalent bonds with nucleophilic sites in proteins, potentially leading to alterations in enzyme activity and signaling pathways.

Biological Activities

-

Anticancer Activity :

- Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. For instance, it has shown significant cytotoxicity against human leukemia (K562) and breast cancer (MCF-7) cells, with IC values indicating effective inhibition of cell proliferation.

- A study reported that compounds similar to this compound induced apoptosis in cancer cells, as evidenced by increased annexin V-positive cells in flow cytometry assays .

-

Antimicrobial Activity :

- The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro tests indicated that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against different strains .

- Additionally, antifungal activity was noted against Candida albicans, suggesting a broader spectrum of antimicrobial effects.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

In a recent study, researchers explored the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in the sub-G0–G1 population, indicating apoptosis initiation .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that this compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-4'-iodobenzophenone, and what are the critical reaction parameters?

- Methodology : A multi-step synthesis starting from halogenated benzophenone precursors is typical. For example, bromination of 4'-iodobenzophenone using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C can introduce the bromo group regioselectively. Purification via column chromatography (hexane:ethyl acetate, 9:1) or recrystallization (ethanol/water) is recommended .

- Key Parameters : Reaction temperature, stoichiometry of halogenating agents, and inert atmosphere to prevent iodine displacement.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC (High-Performance Liquid Chromatography) with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95% recommended).

- NMR (¹H, ¹³C, and ¹⁹F if applicable) to confirm substitution patterns. Compare peaks with literature data for halogenated benzophenones .

- Mass Spectrometry (MS) for molecular ion validation (expected m/z ~374.0 for C₁₃H₈BrIO).

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent iodine degradation .

- Dispose of waste via licensed hazardous chemical disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective halogenation during the synthesis of this compound?

- Methodology : Optimize directing groups or use protective strategies. For example, introducing a temporary methoxy group at the 4'-position before iodination, followed by demethylation, can enhance regioselectivity. Monitor reaction progress via TLC (silica gel, UV detection) .

- Troubleshooting : If competing halogenation occurs, adjust solvent polarity (e.g., switch to DMF for better solubility) or use transition-metal catalysts (e.g., Pd) to direct substitution .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for halogenated benzophenones?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign coupling constants and verify substitution patterns.

- Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation from dichloromethane/hexane) .

- Compare experimental data with computational models (DFT calculations for NMR chemical shifts) .

Q. How can this compound be utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are the limitations?

- Protocol :

- Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C for Suzuki couplings with arylboronic acids.

- Limitations : Steric hindrance from the iodophenyl group may reduce yields; optimize by switching to bulkier ligands (e.g., SPhos) .

- Analysis : Monitor reaction progress via GC-MS and isolate products using silica gel chromatography.

Q. What methodologies assess the stability of this compound under varying storage conditions (e.g., light, humidity)?

- Experimental Design :

- Conduct accelerated aging studies: Expose samples to UV light (254 nm) or 40°C/75% RH for 4 weeks.

- Analyze degradation via HPLC and FTIR to detect hydrolysis (loss of iodine) or photolytic byproducts .

- Recommendations : Store in amber vials with desiccants (silica gel) under nitrogen .

Data Contradiction & Optimization

Q. How should researchers reconcile discrepancies in reported yields for halogenated benzophenone derivatives?

- Approach :

- Replicate literature procedures with strict control of moisture/oxygen (e.g., Schlenk techniques).

- Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent ratio) and optimize conditions .

Q. What advanced techniques validate the electronic effects of bromo and iodo substituents on the benzophenone core?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.